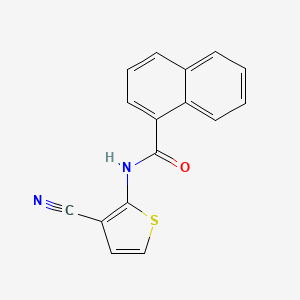

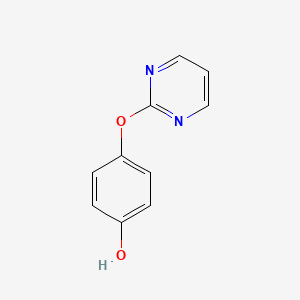

![molecular formula C17H17NO5S B2568185 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile CAS No. 478079-82-2](/img/structure/B2568185.png)

4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

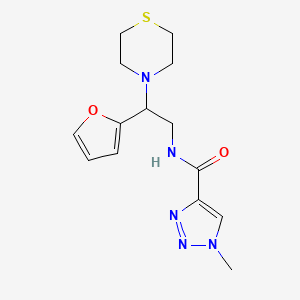

The molecular structure of 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile is defined by its molecular formula, C17H17NO5S. This indicates that the molecule is composed of 17 carbon atoms, 17 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be inferred from its molecular structure. For 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile, these properties include its molecular weight (347.39 g/mol) and its molecular formula (C17H17NO5S). Additional properties like melting point, boiling point, and density are typically determined experimentally .Wissenschaftliche Forschungsanwendungen

Mechanisms of Lignin Model Compounds Degradation

The study by Yokoyama (2015) explores the acidolysis of lignin model compounds, highlighting the importance of the γ-hydroxymethyl group in the mechanism of C6-C2 and C6-C3 type model compounds degradation. The research suggests different reaction routes for these compounds under specific conditions, contributing to the understanding of lignin breakdown mechanisms, which can be crucial for biofuel production and environmental remediation efforts. This insight into lignin model compounds' degradation pathways could be applied to optimize processes for lignin valorization, potentially leading to more sustainable biomass utilization strategies. (Yokoyama, 2015)

Antioxidant Activity Analysis Methods

Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, emphasizing the significance of spectrophotometry in assessing the kinetic or equilibrium state of reactions involving antioxidants. The study presents various tests based on hydrogen atom transfer and electron transfer, providing a foundation for evaluating the antioxidant capacity of complex samples. This comprehensive review of analytical methods for antioxidant activity could guide research in food science, pharmacology, and related fields, aiming to assess and enhance the antioxidant properties of substances. (Munteanu & Apetrei, 2021)

Redox Mediators in Organic Pollutant Treatment

Husain and Husain (2007) discuss the use of redox mediators to enhance the degradation efficiency of recalcitrant compounds in wastewater. By exploring the role of enzymes like laccases and peroxidases in conjunction with redox mediators, this research illuminates potential strategies for improving the treatment of aromatic compounds in industrial effluents. The findings point towards more effective remediation methods, highlighting the significance of enzyme-redox mediator systems in environmental science and engineering. (Husain & Husain, 2007)

Synthesis and Application of Dihydroxynaphthalene

You-lan Zhang (2005) reviews the synthesis and application of 1,3-dihydroxynaphthalene, providing insights into efficient and eco-friendly photocatalytic hydroxylation methods. This work underscores the importance of sustainable synthesis approaches in the development of compounds for dye and pharmaceutical industries, suggesting pathways that minimize environmental impact. (Zhang You-lan, 2005)

Novel Synthesis of Omeprazole and Its Impurities

Saini et al. (2019) focus on novel synthesis methods for omeprazole and its impurities, offering insights into the development of proton pump inhibitors. The review covers various synthesis pathways and the formation of pharmaceutical impurities, highlighting the importance of understanding these processes for drug development and quality control. This research could aid in refining synthesis methods for improved drug purity and efficacy. (Saini et al., 2019)

Wirkmechanismus

The mechanism of action of 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile is not specified in the available literature. As a research compound, its effects and interactions with other substances are likely the subject of ongoing study.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[2-hydroxy-3-(2-methoxyphenyl)sulfonylpropoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-16-4-2-3-5-17(16)24(20,21)12-14(19)11-23-15-8-6-13(10-18)7-9-15/h2-9,14,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRBTNYFELUUKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)CC(COC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

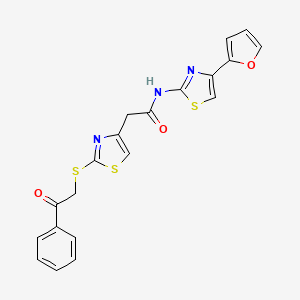

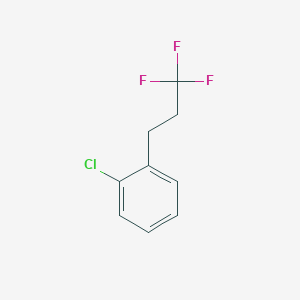

![5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568110.png)

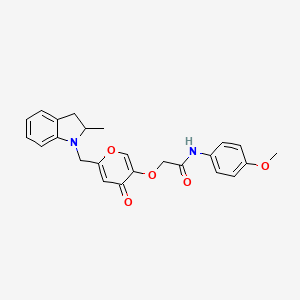

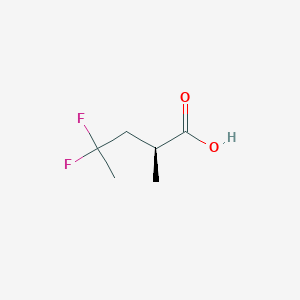

![Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2568111.png)

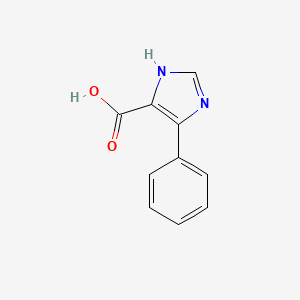

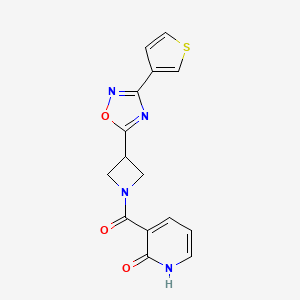

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2568114.png)

![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)

![4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2568125.png)